(E)-Methyl 8-bromo-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxylate
CAS No.:
Cat. No.: VC13694279
Molecular Formula: C13H14BrNO2
Molecular Weight: 296.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H14BrNO2 |
|---|---|
| Molecular Weight | 296.16 g/mol |
| IUPAC Name | methyl (5E)-8-bromo-1,2,3,4-tetrahydro-1-benzazocine-5-carboxylate |
| Standard InChI | InChI=1S/C13H14BrNO2/c1-17-13(16)9-3-2-6-15-12-5-4-11(14)8-10(12)7-9/h4-5,7-8,15H,2-3,6H2,1H3/b9-7+ |
| Standard InChI Key | FLKNFDBWJDHMOC-VQHVLOKHSA-N |
| Isomeric SMILES | COC(=O)/C/1=C/C2=C(C=CC(=C2)Br)NCCC1 |
| SMILES | COC(=O)C1=CC2=C(C=CC(=C2)Br)NCCC1 |
| Canonical SMILES | COC(=O)C1=CC2=C(C=CC(=C2)Br)NCCC1 |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
The benzo[b]azocine scaffold consists of an eight-membered heterocyclic ring fused to a benzene moiety, with a nitrogen atom at position 1 (Figure 1). The (E)-configuration of the double bond between C(5) and C(6) imposes rigidity on the azocine ring, influencing both its chemical reactivity and three-dimensional conformation . The bromine atom at C(8) introduces steric and electronic effects, potentially enhancing electrophilic aromatic substitution reactivity, while the methyl ester at C(5) offers a handle for further functionalization via hydrolysis or transesterification.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 296.16 g/mol |
| CAS Number | 497224-09-6 |
| IUPAC Name | Methyl (5E)-8-bromo-1,2,3,4-tetrahydro-1-benzazocine-5-carboxylate |
| SMILES Notation | COC(=O)C1=CC2=C(C=CC(=C2)Br)NCCC1 |
Synthesis and Reaction Pathways
Challenges in Regioselective Functionalization
Future Research Directions
Expanding Synthetic Methodologies
Developing efficient, scalable routes to this compound is critical. Catalytic asymmetric synthesis could yield enantiomerically pure variants, which are valuable for studying chirality-dependent bioactivity.
Biological Screening and Structure-Activity Relationships (SAR)
Systematic SAR studies are needed to evaluate the impact of bromine positioning and ester modifications on target affinity. High-throughput screening against disease-relevant targets (e.g., kinases, GPCRs) may uncover therapeutic potential .
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